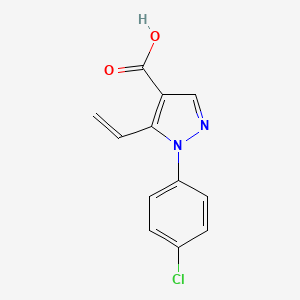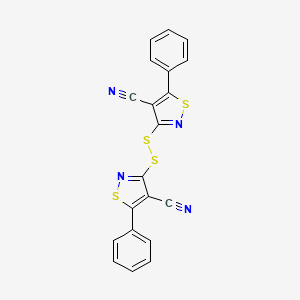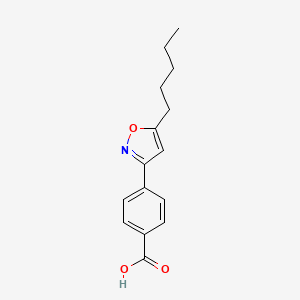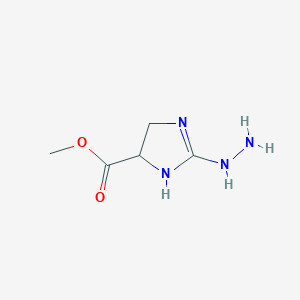
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and ethenyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the ethenyl group can be added through Heck or Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction conditions and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-3-ethenyl-1H-pyrazole-4-carboxylic acid: Similar structure but different substitution pattern.
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Methyl group instead of ethenyl group.
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: Phenyl group instead of ethenyl group
Uniqueness
1-(4-Chlorophenyl)-5-ethenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
786727-24-0 |
|---|---|
Molekularformel |
C12H9ClN2O2 |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-ethenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h2-7H,1H2,(H,16,17) |
InChI-Schlüssel |
MTINROWVFRUPCA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)

![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)




![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)

